molecular formula C14H14N2O3S2 B2700189 N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide CAS No. 1103515-86-1

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide

Cat. No.: B2700189
CAS No.: 1103515-86-1
M. Wt: 322.4
InChI Key: BRVHRKNWQWIBSJ-UHFFFAOYSA-N
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Description

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a thiophene ring, a sulfonyl group, and an indoline carboxamide moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the thiophene and sulfonyl groups, followed by the formation of the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and indoline carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-15-14(17)12-9-10-5-2-3-6-11(10)16(12)21(18,19)13-7-4-8-20-13/h2-8,12H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVHRKNWQWIBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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